N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide
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Overview
Description
N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives. Compounds in this class are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide typically involves multi-step organic reactions. One common route might include the following steps:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving suitable precursors such as aldehydes and amines.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N2-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N~2~-ethyl-N~6~-phenyl-2,6-pyridinedicarboxamide: Lacks the trifluoromethyl group, which might affect its chemical properties and biological activity.
N~2~-ethyl-N~6~-phenyl-4-methyl-2,6-pyridinedicarboxamide: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in N2-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications.
Properties
IUPAC Name |
2-N-ethyl-6-N-phenyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c1-2-20-14(23)12-8-10(16(17,18)19)9-13(22-12)15(24)21-11-6-4-3-5-7-11/h3-9H,2H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTUYXAHSIFHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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